1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Description
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a triazole-based compound characterized by a chloromethyl-substituted phenyl ring attached to the 1-position of the 1,2,4-triazole core. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the chloromethyl group, which enhances membrane permeability and bioavailability. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, making it a versatile intermediate for further functionalization in medicinal and agrochemical applications.
Properties
IUPAC Name |
1-[2-(chloromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDPHGWNETYLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(chloromethyl)benzylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can be involved in redox reactions, where it can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the triazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazoles, while oxidation reactions can produce oxidized triazole derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole exhibits notable antifungal properties. Its mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This compound has been tested against various plant pathogens.
Case Study: Efficacy Against Fungal Pathogens
A study conducted on its effectiveness against Fusarium and Botrytis species showed a significant reduction in fungal growth when applied in controlled environments. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Botrytis cinerea, indicating strong antifungal potential .
Pharmaceutical Applications
Anticancer Properties
Recent research has indicated that derivatives of this compound can act as anticancer agents. The compound has been synthesized and tested for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies revealed that this triazole derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of functional polymers. Its chloromethyl group allows for further chemical modifications, leading to materials with enhanced properties such as thermal stability and mechanical strength.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification | Property Enhanced |
|---|---|---|
| Poly(methyl methacrylate) | Incorporation of triazole | Increased thermal stability |
| Polyurethane | Cross-linking with triazole | Improved mechanical strength |
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity :
- The chloromethyl group in the target compound likely enhances antifungal activity compared to unsubstituted triazoles, as seen in dichlorobenzyl derivatives (e.g., 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole), which exhibit strong antifungal activity against Mycobacterium tuberculosis (MIC: 0.5–2.0 µg/mL) .
- Electron-withdrawing groups (e.g., sulfonamide in ) improve target binding specificity, as demonstrated by COX-2 inhibition (IC₅₀: 0.03 µM for selective inhibitors) .
Antifungal Activity: Difenoconazole (a commercial triazole fungicide) shares structural similarities with the target compound but incorporates a 1,3-dioxolane ring and chlorophenoxy groups, enhancing its stability and broad-spectrum activity against plant pathogens (e.g., 100% inhibition of rice blast at 50 µg/mL) . The target compound’s chloromethylphenyl group may offer comparable antifungal potency but with reduced environmental persistence compared to difenoconazole’s dioxolane ring .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole (yield: ~62% under optimized conditions) . In contrast, difenoconazole requires multi-step synthesis involving epoxidation and cyclization, resulting in lower yields (~40–50%) .
Toxicity and Selectivity: Triazoles with halogenated aryl groups (e.g., 2,4-dichlorophenyl derivatives) often exhibit higher mammalian toxicity (LD₅₀: 250–500 mg/kg in rodents) compared to non-halogenated analogues . The aminosulfonylphenyl derivative in shows low ulcerogenicity (ulcer index: 1.2 vs. 18.5 for indomethacin), highlighting the role of polar substituents in reducing side effects .
Biological Activity
The compound 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole is part of the 1,2,4-triazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, highlighting its antibacterial, antifungal, anticancer, and other pharmacological properties based on recent research findings.
Structure-Activity Relationship (SAR)
The structure of this compound is characterized by a chloromethyl group attached to a phenyl ring and the triazole moiety. The presence of the chloromethyl group is significant as it enhances the compound's lipophilicity and potential biological activity. The SAR studies indicate that modifications in the triazole ring and substituents on the phenyl ring can lead to variations in biological efficacy.
Antibacterial Activity
Recent studies have demonstrated that various 1,2,4-triazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Testing Methodology : Compounds were evaluated using agar disc diffusion methods and minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives showed MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Notable Findings : Compounds containing halogen substituents (e.g., chlorine) often exhibited enhanced antibacterial activity. For example, derivatives with chloromethyl groups showed improved efficacy compared to their non-substituted counterparts .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1a | MRSA | 0.25 |
| 2b | E. coli | 0.5 |
| 3c | P. aeruginosa | 1.0 |
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Activity Spectrum : Studies revealed strong antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The MIC values ranged from 0.0156 to 2.0 µg/mL depending on the specific structural modifications .
- Mechanism of Action : The antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes, similar to other well-known triazole antifungals .
Anticancer Activity
Research has indicated that derivatives of 1H-1,2,4-triazole possess anticancer properties:
- Cell Lines Tested : Compounds were screened against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Some derivatives exhibited IC50 values below 10 µM .
- Mechanism Insights : The anticancer effects are believed to be due to the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of p53 and Bcl-2 family proteins .
Other Biological Activities
In addition to antibacterial, antifungal, and anticancer activities, several studies have reported additional pharmacological effects:
- Antioxidant Activity : Certain triazole derivatives demonstrated significant antioxidant properties in vitro, suggesting potential applications in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some compounds were found to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines in cell culture models .
Case Studies
Several case studies highlight the practical applications of these compounds:
- A study conducted on a series of chloromethyl-substituted triazoles showed promising results against resistant bacterial strains in clinical settings. This underscores the potential for developing new therapeutic agents based on this scaffold .
- Another investigation into the use of triazole derivatives in agricultural settings revealed their efficacy as fungicides against crop pathogens, indicating their versatility beyond medicinal chemistry .
Q & A
Basic: What are the standard synthetic routes for 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole?
Answer:
The compound is typically synthesized via a two-step process:
Hydroxymethylation : Reacting 1H-1,2,4-triazole with paraformaldehyde under catalyst-free, solvent-free conditions to form 1-(hydroxymethyl)-1,2,4-triazole. This step avoids solvent interference, simplifying purification .
Chloromethylation : Treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) in chloroform. Chloroform acts as a solvent to dissolve the intermediate, enabling controlled addition of SOCl₂ and reducing reagent waste. Total yields exceeding 92.3% are achievable .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to identify aromatic protons, chloromethyl groups, and triazole ring signals.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related triazole derivatives (e.g., monoclinic crystal systems with space group ) .
- IR Spectroscopy : Detection of C-Cl stretching vibrations (~600–800 cm) and triazole ring vibrations (~1500–1600 cm) .
Advanced: How can reaction conditions be optimized to improve yield and purity in the chloromethylation step?
Answer:
- Solvent Selection : Chloroform is preferred over polar solvents due to its ability to dissolve the hydroxymethyl intermediate while minimizing side reactions .
- Temperature Control : Maintain temperatures below 40°C during SOCl₂ addition to prevent decomposition of the chloromethyl product.
- Stoichiometric Precision : Use a slight excess of SOCl₂ (1.1–1.2 equivalents) to ensure complete conversion while avoiding excess reagent handling .
Advanced: How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and influence reactivity in nucleophilic substitution reactions. For example, chloromethyl groups at the ortho position (as in the target compound) increase steric hindrance, potentially reducing reaction rates compared to para-substituted analogs .
- Triazole Ring Orientation : Substituents on the triazole ring (e.g., methyl or phenyl groups) alter solubility and crystallinity, as shown in derivatives like 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Protective Equipment : Use nitrile gloves, goggles, and a lab coat due to potential irritancy of chlorinated intermediates .
- Ventilation : Perform reactions in a fume hood to mitigate exposure to SOCl₂ vapors, which release HCl gas upon hydrolysis .
- Waste Disposal : Neutralize residual SOCl₂ with ice-cold sodium bicarbonate before disposal .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data for triazole derivatives?
Answer:
- Electronic Structure Analysis : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to explain unexpected reactivity patterns. For example, discrepancies in reaction rates between isomers can be linked to electronic effects .
- Solvent Effects : COSMO-RS models predict solvation energies to rationalize solubility differences observed in polar vs. nonpolar solvents .
Basic: What are the primary applications of this compound in academic research?
Answer:
- Pesticide Intermediate : Serves as a precursor for agrochemicals due to the bioactivity of triazole moieties against fungi .
- Coordination Chemistry : The triazole ring can act as a ligand for transition metals (e.g., Cu, Zn), enabling studies on metal-organic frameworks (MOFs) .
Advanced: How can crystallization challenges be addressed for X-ray analysis of triazole derivatives?
Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth, as seen in 1-[2-(2,4-Dichlorobenzyloxy)-2-phenylethyl]-1H-1,2,4-triazole .
- Slow Evaporation : Gradual solvent removal at 4°C enhances crystal quality.
- Additives : Trace amounts of ethyl acetate or hexane can induce nucleation in stubborn cases .
Basic: What databases or tools are recommended for retrieving structural data on triazole derivatives?
Answer:
- PubChem : For IUPAC names, InChI keys, and spectroscopic data .
- NIST Chemistry WebBook : Provides thermodynamic and crystallographic data for validated compounds .
- Cambridge Structural Database (CSD) : Access to X-ray diffraction data for structural comparisons .
Advanced: What strategies mitigate byproduct formation during hydroxymethylation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
